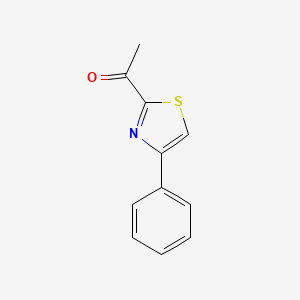

1-(4-Phenyl-1,3-thiazol-2-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

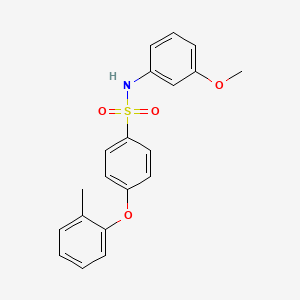

The compound "1-(4-Phenyl-1,3-thiazol-2-yl)ethanone" is a thiazole derivative, which is a heterocyclic compound featuring a five-membered ring containing both sulfur and nitrogen. Thiazole derivatives are known for their diverse biological activities and are often explored for their potential as pharmaceutical agents. The papers provided discuss various thiazole derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can provide insights into the characteristics of the compound .

Synthesis Analysis

The synthesis of thiazole derivatives often involves cyclocondensation reactions, as described in the synthesis of 4-(4-methylsulfonylphenyl)-3-phenyl-2(3H)-thiazole thione derivatives, which are potential COX-2 inhibitors . Similarly, the synthesis of other thiazole-containing compounds, such as 1,3,4-thiadiazoles and polysubstituted benzenes, starts from thiazolyl ethanone derivatives . These methods typically involve the reaction of dithiocarbamate with halogenated precursors or the use of starting materials like 1,3,4-thiadiazolyl ethanone .

Molecular Structure Analysis

The molecular structure and vibrational frequencies of thiazole derivatives can be investigated both experimentally and theoretically, as seen in the study of 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone . The geometrical parameters of these molecules are often confirmed by X-ray diffraction (XRD) data, and their stability can be analyzed using Natural Bond Orbital (NBO) analysis, which provides insights into hyper-conjugative interactions and charge delocalization .

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions, including Michael addition reactions, as demonstrated by the electrochemical synthesis of arylthiobenzazoles . The reactivity of the carbonyl group in thiazole compounds is often a focal point for chemical transformations, as it can be a site for nucleophilic attack due to its electronegativity .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as their spectroscopic characteristics and crystal structures, are crucial for understanding their potential applications. For instance, the crystal structure of a thiazolidine derivative was determined by single crystal X-ray diffraction studies, and the molecule's sensitivity to nucleophilic versus electrophilic attack was assessed through frontier orbital analysis . Additionally, the molecular docking studies of these compounds can reveal their potential as inhibitors for various enzymes, indicating their pharmacological relevance .

Scientific Research Applications

Microwave-assisted Hantzsch Thiazole Synthesis

Microwave-assisted Hantzsch thiazole synthesis offers a novel route to N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. This method highlights a rapid and efficient synthesis technique that leverages microwave heating, showcasing an application of 1-(4-Phenyl-1,3-thiazol-2-yl)ethanone derivatives in thiazole formation (Kamila, Mendoza, & Biehl, 2012).

Thiazolyl(Hydrazonoethyl)Thiazoles as Anti-Breast Cancer Agents

In a study focused on the development of potential anti-breast cancer agents, 1-(4-methyl-2-(2-(1-(thiophen-2-yl)ethylidene)hydrazinyl) thiazol-5-yl)ethanone served as a key building block. This work involved the synthesis of novel thiazole derivatives through a one-pot, three-component reaction, under both thermal and microwave irradiation. The synthesized compounds exhibited promising antitumor activities against MCF-7 tumor cells, highlighting the application of this compound derivatives in cancer research (Mahmoud et al., 2021).

Future Directions

Thiazoles have been the focus of many research studies due to their diverse biological activities and potential applications in medicinal chemistry . Future research may focus on the design and development of different thiazole derivatives, including 1-(4-Phenyl-1,3-thiazol-2-yl)ethanone, to explore their potential as therapeutic agents.

Mechanism of Action

Target of Action

1-(4-Phenyl-1,3-thiazol-2-yl)ethanone is a derivative of the thiazole group . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), and Tiazofurin (antineoplastic drug) . The primary targets of these compounds are often enzymes or receptors in the biological systems .

Mode of Action

Molecules containing a thiazole ring, when entering physiological systems, may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Biochemical Pathways

Thiazole derivatives have been found to affect a variety of biochemical pathways. They have been reported to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules

Biochemical Analysis

Biochemical Properties

Thiazoles are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative and the biomolecule it interacts with .

Cellular Effects

Thiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Thiazole derivatives can interact with various enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

Thiazole derivatives can interact with various transporters or binding proteins, which can affect their localization or accumulation .

properties

IUPAC Name |

1-(4-phenyl-1,3-thiazol-2-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NOS/c1-8(13)11-12-10(7-14-11)9-5-3-2-4-6-9/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRIQFOJQQWQRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC(=CS1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58351-05-6 |

Source

|

| Record name | 1-(4-phenyl-1,3-thiazol-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B3008487.png)

![Methyl {[3-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetate](/img/structure/B3008488.png)

![(1R,5S)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B3008491.png)

![2-[Cyano(phenyl)amino]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B3008493.png)

![[1-(Hydroxymethyl)-4,4-dimethoxycyclohexyl]methanol](/img/structure/B3008496.png)

![N-(4-chlorophenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3008501.png)

![N~1~-[3-(trifluoromethyl)phenyl]-1,2-benzenediamine](/img/structure/B3008502.png)

![2-[(4-Chloro-2-nitroanilino)methylene]malononitrile](/img/structure/B3008503.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-ethoxyphenyl)urea](/img/structure/B3008504.png)

![N-(4-ethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B3008505.png)